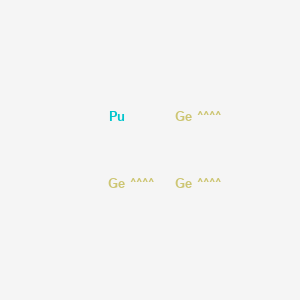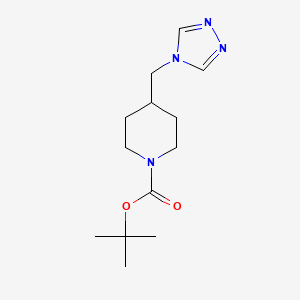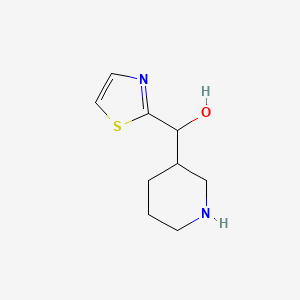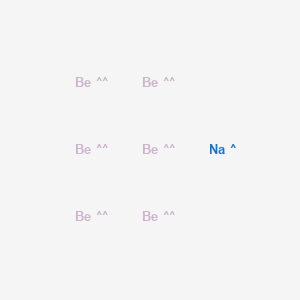
CID 71422054
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71422054” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71422054” involves several steps, including the use of specific reagents and catalysts. The detailed synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Catalysts and Solvents: Catalysts such as manganese or magnesium metal are often used to facilitate the reaction. Solvents like dichloromethane or ethanol may be employed to dissolve the reactants.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure optimal yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.
Automated Systems: Automated systems control the reaction conditions, ensuring consistency and efficiency.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71422054” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other functional groups, facilitated by catalysts like palladium or copper.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Catalysts: Palladium, copper.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound “CID 71422054” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of compound “CID 71422054” involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors, modulating their activity.
Inhibit Enzymes: Act as an enzyme inhibitor, affecting metabolic pathways.
Alter Signaling Pathways: Influence intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in its functional groups.
Compound B: Has a similar core structure but varies in its side chains.
Compound C: Exhibits comparable reactivity but has different applications.
Uniqueness: Compound “CID 71422054” is unique due to its specific combination of structural features and reactivity. Its distinct properties make it valuable for targeted applications in various scientific fields.
Properties
CAS No. |
921764-83-2 |
|---|---|
Molecular Formula |
Be6Na |
Molecular Weight |
77.06287 g/mol |
InChI |
InChI=1S/6Be.Na |
InChI Key |
PRSQRMINYLUKJY-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Be].[Be].[Be].[Be].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)
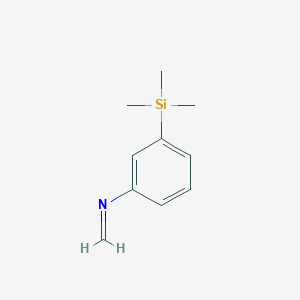
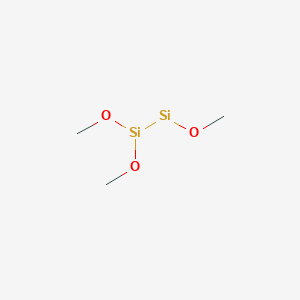
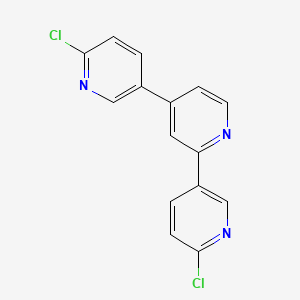
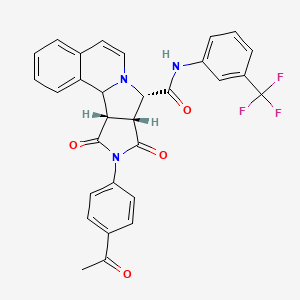
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)
![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
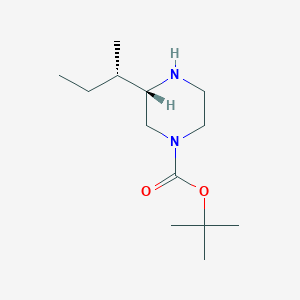
![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)
